An In-depth Technical Guide to Bismuth Acetate
An In-depth Technical Guide to Bismuth Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bismuth acetate (B1210297), detailing its chemical properties, structure, synthesis, and applications relevant to the scientific community.
Introduction
Bismuth (III) acetate, a white crystalline solid, is a key compound in the field of inorganic and medicinal chemistry.[1] It serves as a versatile precursor for the synthesis of various bismuth-based materials and pharmaceuticals, valued for its low toxicity and biocompatibility.[1] Its applications span from catalysis in organic synthesis to the development of therapeutic agents for gastrointestinal disorders.[1][2] Bismuth compounds have a long history in medicine, particularly for treating gastrointestinal ailments, and are now being explored for broader anti-microbial and anti-cancer properties.[3]
Chemical Formula and Structure
Bismuth acetate is a coordination complex with the chemical formula Bi(C₂H₃O₂)₃ or Bi(CH₃COO)₃.[4] Its systematic IUPAC name is bismuth(3+) triacetate.[4]
The structure of bismuth(III) acetate is a molecular compound where the bismuth atom is bound to six oxygen ligands from the three acetate groups, forming a distorted polyhedral sphere.[4] X-ray crystallography studies have revealed that the acetate ligands bind asymmetrically.[4] Three Bi-O bonds have an approximate length of 2.3 Å, while the other three are longer, around 2.6 Å.[4] This asymmetry is influenced by a stereochemically active lone pair of electrons on the bismuth atom, which occupies a significant portion of the coordination sphere.[4]
Physicochemical Properties
The key quantitative properties of bismuth acetate are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₆H₉BiO₆[5] |
| Molecular Weight | 386.11 g/mol [5] |
| CAS Number | 22306-37-2[5] |
| Appearance | White crystals or powder[4][6] |
| Density | 2.765 g/cm³[4] |
| Solubility | Soluble in acetic acid; hydrolyzes in water.[4][6] |
| Bi-O Bond Lengths | ~2.3 Å (x3) and ~2.6 Å (x3)[4] |
Experimental Protocols
Synthesis of High-Purity Bismuth Acetate
This protocol describes a common method for synthesizing bismuth acetate from bismuth oxide, which can be performed under conventional laboratory conditions without requiring an inert atmosphere.[7]
Materials:
-
Bismuth (III) oxide (Bi₂O₃)
-
Glacial acetic acid (CH₃COOH)
-
Acetic anhydride (B1165640) ((CH₃CO)₂O)
-
Ethyl acetate (CH₃COOC₂H₅)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 50g of bismuth oxide with a mixture of 100 mL of glacial acetic acid and 20 mL of acetic anhydride.[7][8]
-
Reflux: Heat the mixture to reflux at a temperature of approximately 150°C.[7][8] Continue heating until all the bismuth oxide has completely dissolved. The reaction time is typically between 1.5 to 2 hours.[7]
-
Crystallization: After the reaction is complete, cool the solution to allow for the precipitation of solid bismuth acetate.[7][8]
-
Filtration: Collect the precipitated solid by filtration.[7][8]
-
Recrystallization (Purification): Dissolve the collected crude solid in 100 mL of fresh glacial acetic acid, heating to 100°C.[7][8] Allow the solution to cool again to form purified crystals.[7][8]
-
Washing and Drying: Filter the recrystallized product and wash the crystals with ethyl acetate.[7][8] Dry the final product under a vacuum to yield high-purity bismuth acetate.[7][8] A typical yield for this process is approximately 99.3%.[8]
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of bismuth acetate.
Caption: Workflow for the synthesis of bismuth acetate.
Applications in Research and Drug Development
Bismuth acetate is a compound of significant interest to the scientific community due to its diverse applications.
-
Catalysis: It serves as an effective and environmentally friendly catalyst in various organic synthesis reactions.[1] For instance, it has been used for the ring-opening polymerization of glycolide (B1360168) and as a catalyst for the sequential protodeboronation of di- and triborylated indoles, offering a safe and inexpensive alternative to palladium or iridium catalysts.[6][9]
-
Pharmaceutical Applications: Bismuth compounds are widely used in medications for gastrointestinal disorders.[1][3] Bismuth acetate's properties are leveraged to reduce inflammation and promote healing in the gastrointestinal tract.[1] It is a precursor in the development of drugs used to treat conditions like diarrhea, peptic ulcers, and infections caused by H. pylori.[3][10]
-
Antimicrobial and Anticancer Research: Bismuth acetate and other bismuth compounds have demonstrated broad antimicrobial properties.[10] There is ongoing research into their potential as anticancer agents.[10][11] Studies have explored the cytotoxic effects of various bismuth compounds on cancer cell lines, suggesting that they can induce apoptotic pathways and inhibit signaling pathways crucial for cancer cell survival.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemiis.com [chemiis.com]
- 3. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bismuth(III) acetate - Wikipedia [en.wikipedia.org]
- 5. Bismuth acetate | C6H9BiO6 | CID 31132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. CN106518651A - Preparation method of bismuth acetate - Google Patents [patents.google.com]
- 8. guidechem.com [guidechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Page loading... [wap.guidechem.com]
- 11. mdpi.com [mdpi.com]
